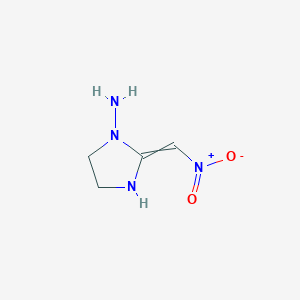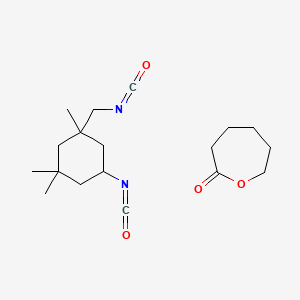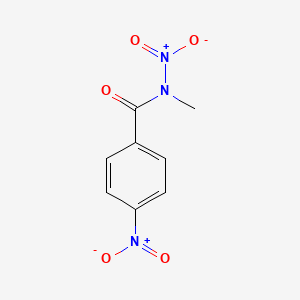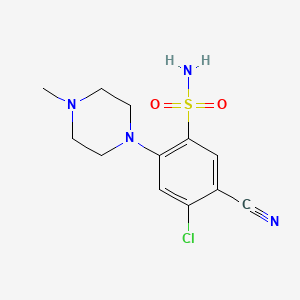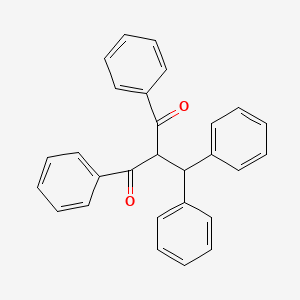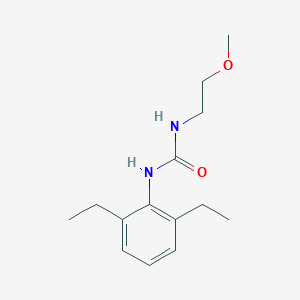
N-(2,6-Diethylphenyl)-N'-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Diethylphenyl)-N’-(2-methoxyethyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups This particular compound features a phenyl ring substituted with diethyl groups and a methoxyethyl group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diethylphenyl)-N’-(2-methoxyethyl)urea typically involves the reaction of 2,6-diethylphenyl isocyanate with 2-methoxyethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity of the product. Techniques such as recrystallization or chromatography might be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Diethylphenyl)-N’-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the urea moiety into amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions on the phenyl ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential as a pharmaceutical agent.
Industry: The compound might find use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2,6-Diethylphenyl)-N’-(2-methoxyethyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-N’-methoxyethylurea: Similar structure but lacks the diethyl groups on the phenyl ring.
N-(2,6-Dimethylphenyl)-N’-(2-methoxyethyl)urea: Similar structure but with methyl groups instead of ethyl groups.
N-(2,6-Diethylphenyl)-N’-ethylurea: Similar structure but with an ethyl group instead of a methoxyethyl group.
Uniqueness
N-(2,6-Diethylphenyl)-N’-(2-methoxyethyl)urea is unique due to the specific substitution pattern on the phenyl ring and the presence of the methoxyethyl group
Propiedades
Número CAS |
59759-17-0 |
|---|---|
Fórmula molecular |
C14H22N2O2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
1-(2,6-diethylphenyl)-3-(2-methoxyethyl)urea |
InChI |
InChI=1S/C14H22N2O2/c1-4-11-7-6-8-12(5-2)13(11)16-14(17)15-9-10-18-3/h6-8H,4-5,9-10H2,1-3H3,(H2,15,16,17) |
Clave InChI |
SABQIQXRJXKJPZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)NC(=O)NCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


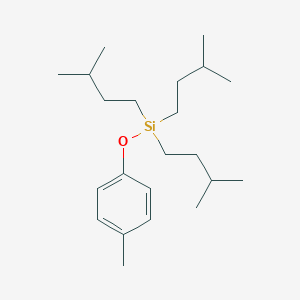
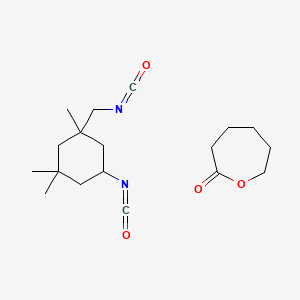
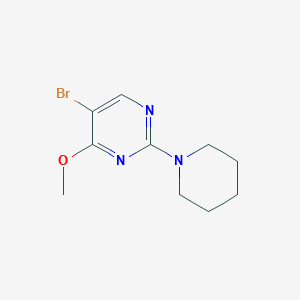
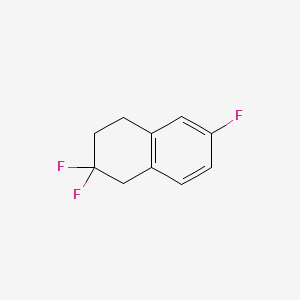
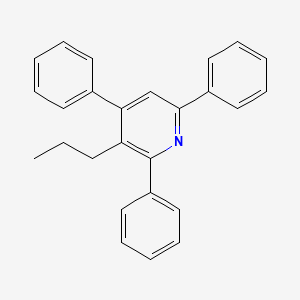
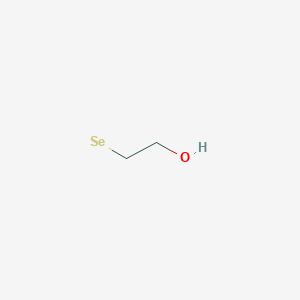
![Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride](/img/structure/B14620421.png)
